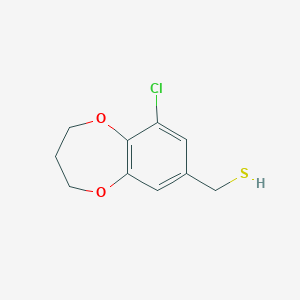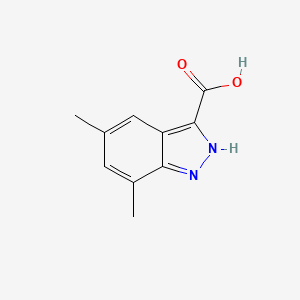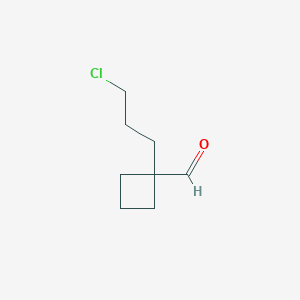
1-(3-Chloropropyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₃ClO. It is characterized by a cyclobutane ring substituted with a chloropropyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 3-chloropropylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products Formed:
Oxidation: 1-(3-Carboxypropyl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Chloropropyl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Chloropropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its structural features may mimic natural substrates or inhibitors.
Industry: Used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)cyclobutane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various organic reactions, such as forming Schiff bases with amines or undergoing aldol condensation with other aldehydes or ketones.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is the primary target for nucleophiles.
Aldehyde Reactions: The carbonyl carbon is the electrophilic center, susceptible to nucleophilic attack.
Comparison with Similar Compounds
1-(3-Chloropropyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the chloropropyl and aldehyde groups, making it less reactive in certain types of reactions.
1-(3-Chloropropyl)cyclobutanol: Similar structure but with a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
1-(3-Bromopropyl)cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and types of substitution reactions.
Uniqueness: The combination of a cyclobutane ring, chloropropyl group, and aldehyde functional group makes this compound unique in its reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H13ClO |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2 |
InChI Key |
BYONJWRZJNVEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


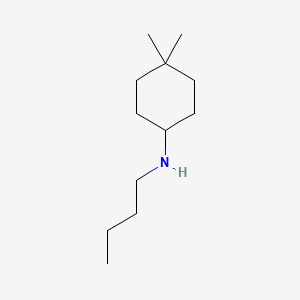

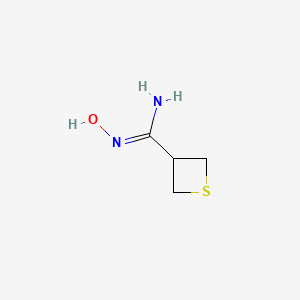
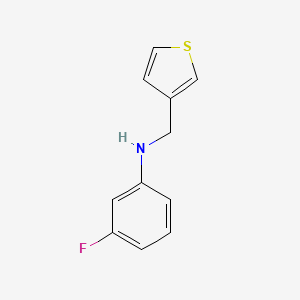
![2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13269420.png)
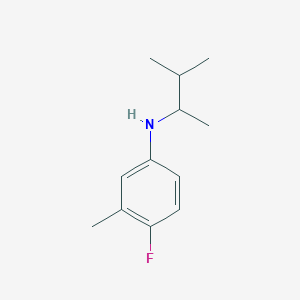
amine](/img/structure/B13269428.png)
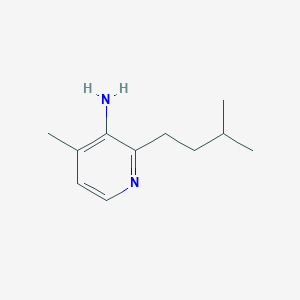


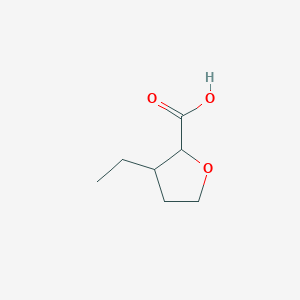
![7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13269448.png)
